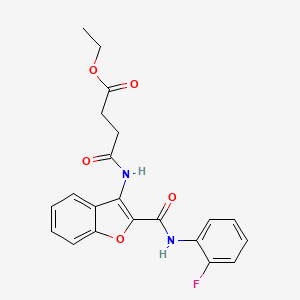

Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Description

Historical Context of Benzofuran Research

Benzofuran derivatives have been integral to medicinal chemistry since their first synthesis by William Henry Perkin in 1868, who derived benzofuran from coumarin via intramolecular cyclization. Early applications focused on natural product isolation, such as psoralen and bergapten, which laid the groundwork for understanding benzofuran’s heterocyclic reactivity. By the mid-20th century, synthetic efforts expanded to antimicrobial agents, with imidazole and pyrimidine-based benzofurans demonstrating efficacy against Gram-positive and fungal pathogens. The 21st century marked a shift toward functionalized derivatives, particularly carbamoyl-substituted variants, to address drug resistance and improve target specificity. For instance, palladium-catalyzed cross-coupling techniques enabled the synthesis of complex benzofuran-acetylene hybrids, broadening access to structurally diverse libraries.

Significance of Carbamoyl Functional Groups in Heterocyclic Chemistry

Carbamoyl groups (–NH–CO–N2) enhance molecular interactions through hydrogen bonding and dipole-dipole forces, critical for binding to biological targets. In benzofuran systems, carbamoyl substitution at the C-2 position improves solubility and stabilizes interactions with enzymatic active sites. For example, MDR-1339, a carbamoyl-benzofuran analogue, inhibits β-amyloid aggregation in Alzheimer’s disease by forming hydrogen bonds with amyloid-β peptides. Similarly, carbamoyl-linked palladium complexes facilitate Sonogashira cross-coupling reactions, underscoring their dual role in medicinal and synthetic chemistry. The electron-withdrawing nature of carbamoyl groups also modulates the electronic environment of the benzofuran ring, influencing reactivity in nucleophilic substitution and cycloaddition pathways.

Position of Ethyl 4-((2-((2-Fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate in Modern Medicinal Chemistry

This compound integrates three pharmacophoric elements:

- Benzofuran Core : The planar, aromatic benzofuran system provides a rigid framework for intermolecular π-π stacking, as seen in antifungal agents targeting Candida albicans.

- Carbamoyl Linker : Positioned at C-2, the carbamoyl group bridges the benzofuran ring and the 2-fluorophenyl moiety, potentially enhancing binding to proteases or kinases via hydrogen bonding.

- Ethyl 4-Oxobutanoate Ester : This ester group improves lipid solubility, facilitating membrane permeability, while the ketone moiety may participate in Schiff base formation with lysine residues in target proteins.

Properties

IUPAC Name |

ethyl 4-[[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-13-7-3-6-10-16(13)29-20(19)21(27)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSBBMHOOSCWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent under acidic conditions.

Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.

Formation of the Final Product: The final step involves the coupling of the benzofuran derivative with ethyl 4-aminobutanoate under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

Pharmacokinetics: Research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its efficacy and safety profile.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the benzofuran core contributes to its biological activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other ethyl oxobutanoate derivatives with substituted aromatic systems. Key structural analogs include:

Structural and Functional Differences

Core Structure : The target compound’s benzofuran core distinguishes it from simpler phenyl-substituted analogs (e.g., ), which lack fused heterocyclic systems. Benzofuran may enhance π-π stacking interactions in biological targets.

Chlorine/bromine substituents in analogs increase lipophilicity and steric bulk, which may influence solubility and membrane permeability.

Conformational Dynamics: Mono- and bis-amide intermediates in related compounds exhibit slow conformational exchange rates observable via NMR, suggesting that the target compound’s amide linkage may also adopt multiple conformers under varying conditions .

Biological Activity

Ethyl 4-((2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique structure comprising an ethyl ester linked to a propanoic acid backbone. The side chain includes a benzofuran unit modified with a fluorinated aryl carbamate group. This structural complexity may confer various bioactive properties, making it suitable for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives and aldehydes.

- Introduction of the Carbamate Group : The benzofuran derivative is reacted with ethyl chloroformate in the presence of a base.

- Coupling with the Fluorinated Aryl Group : The final step involves carbamoylation using an appropriate isocyanate.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibition or modulation of specific pathways, contributing to their therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cellular targets. For instance, it has shown potential as an inhibitor in enzymatic assays related to inflammation and cancer pathways. Specific studies have highlighted its ability to inhibit certain kinases involved in signaling pathways associated with tumor growth.

In Vivo Studies

Preclinical studies have evaluated the efficacy of this compound in animal models. These studies report promising results in reducing tumor size and modulating inflammatory responses, indicating its potential for therapeutic use.

Case Studies

- Anti-inflammatory Activity : A study reported that derivatives of this compound significantly reduced cytokine release in models of acute inflammation, suggesting its utility in treating inflammatory diseases.

- Antitumor Effects : Another investigation focused on its effects on cancer cell lines, where it demonstrated cytotoxicity against several types of cancer cells, including breast and lung cancer cell lines.

Data Tables

| Activity | Model/System | Effect Observed | Reference |

|---|---|---|---|

| Anti-inflammatory | Murine macrophages | Reduced cytokine release | |

| Antitumor | Breast cancer cell lines | Cytotoxicity observed | |

| Enzyme inhibition | Kinase assays | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.